N-(4-Benzoylnaphthalen-1-yl)acetamide
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Overview
Description
N-(4-Benzoylnaphthalen-1-yl)acetamide is an organic compound with the molecular formula C19H15NO It is characterized by the presence of a benzoyl group attached to a naphthalene ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Benzoylnaphthalen-1-yl)acetamide typically involves the reaction of 4-benzoylnaphthalene with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include steps for the recovery and recycling of solvents and catalysts to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(4-Benzoylnaphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of N-(4-hydroxyphenyl)acetamide.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
N-(4-Benzoylnaphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-(4-Benzoylnaphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Hydroxyphenyl)acetamide (Paracetamol)
- N-(4-Methylphenyl)acetamide
- N-(4-Chlorophenyl)acetamide
Uniqueness
N-(4-Benzoylnaphthalen-1-yl)acetamide is unique due to its naphthalene ring structure, which imparts distinct chemical and biological properties compared to other acetamide derivatives. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications .
Properties
CAS No. |
89278-28-4 |
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Molecular Formula |
C19H15NO2 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
N-(4-benzoylnaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C19H15NO2/c1-13(21)20-18-12-11-17(15-9-5-6-10-16(15)18)19(22)14-7-3-2-4-8-14/h2-12H,1H3,(H,20,21) |
InChI Key |
FETKCCPFNXGHQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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